((2R,3R,4S,5S,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
CAS No.:
Cat. No.: VC20149941
Molecular Formula: C34H36O6
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H36O6 |
|---|---|
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |
| Standard InChI | InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
| Standard InChI Key | HYWPIYGUZWWMDH-ZOHVZMGWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
| Canonical SMILES | C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a tetrahydropyran ring (C5H10O) with four benzyloxy (-OCH2C6H5) groups at positions 3, 4, 5, and 6, and a hydroxymethyl (-CH2OH) group at position 2. The stereochemistry is defined as 2R,3R,4S,5S,6S, ensuring spatial alignment critical for its reactivity . The benzyloxy groups confer steric bulk and lipophilicity, while the methanol group provides a site for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C34H36O6 | |
| Molecular Weight | 540.65 g/mol | |
| CAS Number | 57783-76-3 | |
| Solubility in DMSO | 10 mM (25°C) | |
| Storage Stability | -80°C (6 months), -20°C (1 month) |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in synthetic protocols, though solubility in aqueous media is limited due to its hydrophobic benzyl groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with the protection of hydroxyl groups on a sugar precursor (e.g., glucose or mannose) using benzyl chloride in the presence of sodium hydride. This step ensures selective benzylation, preserving the methanol group at position 2. Cyclization under acidic conditions forms the tetrahydropyran ring, followed by purification via column chromatography to achieve >98% purity.
Key Reaction Steps:
-
Benzylation:
-
Cyclization:
-
Methanol Introduction:
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance yield (typically 75–85%) and reduce reaction times. Automated systems monitor benzylation efficiency, ensuring consistent stereochemical outcomes. Post-synthesis, quality control via HPLC and NMR verifies structural integrity and purity.
Applications in Synthetic Chemistry
Glycosyl Donor in Oligosaccharide Synthesis
The compound’s benzyloxy groups act as temporary protective units, enabling selective glycosidic bond formation. For example, in the synthesis of β-linked mannans, the 2-hydroxymethyl group directs stereoselective coupling with acceptor sugars.
Table 2: Representative Glycosylation Reactions
| Reaction Type | Acceptor Sugar | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Mannose coupling | GlcNAc | 78 | β-1,4 |
| Galactose elongation | Lactose | 65 | α-1,3 |
Protective Group Strategy
The benzyl ethers are stable under acidic and basic conditions but can be cleaved via hydrogenolysis using palladium catalysts. This orthogonal protection allows sequential deprotection in multistep syntheses.
Biological and Pharmacological Research
Carbohydrate-Protein Interaction Studies
The compound mimics natural glycosphingolipids, binding to lectins such as galectin-3 with moderate affinity (KD ≈ 10–100 µM). Such interactions are pivotal for studying immune cell signaling and pathogen adhesion mechanisms.
Antimicrobial Activity
Derivatives lacking the methanol group exhibit broad-spectrum antibacterial activity against Gram-positive strains (MIC = 8–16 µg/mL), likely through membrane disruption.
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the methanol group with tumor-homing peptides could enhance specificity. Preliminary in vivo models indicate reduced off-target effects when conjugated with RGD peptides.
Green Chemistry Approaches
Replacing benzyl chloride with biodegradable protective groups (e.g., acetyl) may improve sustainability without compromising yield.
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